Methyldymron

Übersicht

Beschreibung

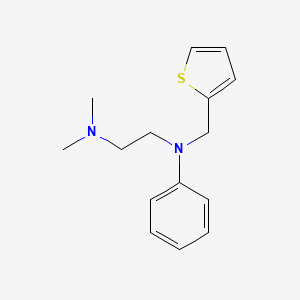

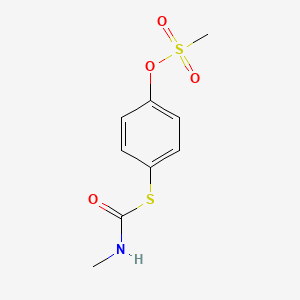

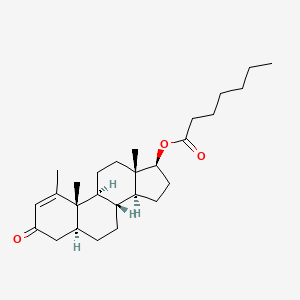

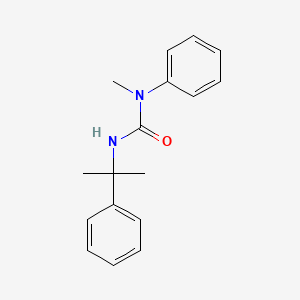

Methyldymron is a chemical compound with the molecular formula C17H20N2O . It is also known by other names such as 1-Methyl-3-(1-methyl-1-phenylethyl)-1-phenylurea, 3-(α,α-Dimethylbenzyl)-1-methyl-1-phenylurea, and N-Methyl-N′-(1-methyl-1-phenylethyl)-N-phenylurea .

Molecular Structure Analysis

The IUPAC Standard InChI for Methyldymron is InChI=1S/C18H22N2O/c1-14-10-12-16(13-11-14)20(4)17(21)19-18(2,3)15-8-6-5-7-9-15/h5-13H,1-4H3,(H,19,21) . This indicates the molecular structure of the compound .Physical And Chemical Properties Analysis

Methyldymron is a powder with an off-white color . It has a molecular weight of 268.35 g/mol . The melting point is reported to be 72 °C .Wissenschaftliche Forschungsanwendungen

Agricultural Herbicide

Methyldymron, known for its pre-emergence control of weeds, particularly cyperaceous and some annual grass weeds, has been utilized in turf management. Its mode of action involves inhibiting cell division, which is absorbed by roots and translocated throughout the plant .

.Environmental Fate Studies

The compound’s environmental fate is crucial in understanding its longevity and impact. Methyldymron’s moderate acute ecotoxicity alerts for fish and Daphnia indicate its potential environmental risks, necessitating further research into its degradation and persistence .

Human Health Impact Research

While Methyldymron is considered obsolete in many applications, its implications for human health are still under investigation. Research into its toxicity, exposure routes, and safe handling practices is essential for occupational safety and public health .

Synthetic Chemistry

As a synthetic compound, Methyldymron’s creation and manipulation in the lab provide insights into phenylurea and urea herbicide classes. Its synthesis process and the exploration of analogs contribute to the development of new herbicidal compounds .

NMR Spectroscopy

Methyldymron can be used in nuclear magnetic resonance (NMR) spectroscopy as a reference material. Its distinct chemical shifts and peaks in NMR spectra aid in the identification and quantification of similar compounds .

Regulatory Compliance

Understanding Methyldymron’s regulatory status, including its approval and restriction history, is vital for compliance in the agrochemical industry. It also informs the development of policies regarding the use and disposal of such chemicals .

Pesticide Resistance Management

Research into Methyldymron’s efficacy against various pests contributes to managing pesticide resistance. By studying its mode of action and resistance patterns, strategies can be developed to mitigate the evolution of resistant pest species .

Safety and Hazards

Methyldymron is classified as an eye irritant (Category 2A), according to the safety data sheet . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling Methyldymron .

Wirkmechanismus

Target of Action

Methyldymron, also known as SK-41, is a synthetic herbicide . Its primary target is the process of cell division in plants . By inhibiting cell division, Methyldymron prevents the growth of weeds, particularly Cyperaceous and some annual grass weeds .

Mode of Action

Methyldymron acts selectively, being absorbed by the roots of plants and then translocated to other parts of the plant . It inhibits cell division, thereby preventing the growth and proliferation of the targeted weeds .

Biochemical Pathways

This interference disrupts the normal growth and development of the plant, leading to its eventual death .

Pharmacokinetics

It is known that the compound is absorbed by the roots of plants and then translocated to other parts of the plant

Result of Action

The primary result of Methyldymron’s action is the inhibition of cell division in the targeted weeds . This leads to a disruption in the normal growth and development of the plant, eventually causing the plant’s death .

Action Environment

The efficacy and stability of Methyldymron can be influenced by various environmental factors. It is known that Methyldymron was used for the pre-emergence control of weeds in turf , suggesting that it may be more effective in certain types of environments or under certain conditions.

Eigenschaften

IUPAC Name |

1-methyl-1-phenyl-3-(2-phenylpropan-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-17(2,14-10-6-4-7-11-14)18-16(20)19(3)15-12-8-5-9-13-15/h4-13H,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMINYZXVCTYSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NC(=O)N(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058100 | |

| Record name | Methyldymron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyldymron | |

CAS RN |

42609-73-4 | |

| Record name | Methyldymron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42609-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyldymron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042609734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyldymron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLDYMRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ6OA551P1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.